molecular formula C12H11BrN2OS B14905042 (4-Bromo-1h-pyrrol-2-yl)(6,7-dihydrothieno[3,2-c]pyridin-5(4h)-yl)methanone

(4-Bromo-1h-pyrrol-2-yl)(6,7-dihydrothieno[3,2-c]pyridin-5(4h)-yl)methanone

Cat. No.: B14905042
M. Wt: 311.20 g/mol
InChI Key: PSIDPQHFDVJCAA-UHFFFAOYSA-N
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Description

(4-Bromo-1h-pyrrol-2-yl)(6,7-dihydrothieno[3,2-c]pyridin-5(4h)-yl)methanone is a complex organic compound that features a brominated pyrrole ring and a dihydrothienopyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Bromo-1h-pyrrol-2-yl)(6,7-dihydrothieno[3,2-c]pyridin-5(4h)-yl)methanone typically involves multi-step organic reactions. The initial step often includes the bromination of a pyrrole derivative, followed by the formation of the dihydrothienopyridine ring through cyclization reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are crucial for optimizing the yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, which are essential for commercial applications .

Chemical Reactions Analysis

Types of Reactions

(4-Bromo-1h-pyrrol-2-yl)(6,7-dihydrothieno[3,2-c]pyridin-5(4h)-yl)methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions, including temperature and solvent choice, play a significant role in determining the reaction outcome .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

Chemistry

In chemistry, (4-Bromo-1h-pyrrol-2-yl)(6,7-dihydrothieno[3,2-c]pyridin-5(4h)-yl)methanone is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways .

Biology

In biological research, this compound may be used to study the interactions between small molecules and biological targets. Its brominated pyrrole ring can serve as a probe for investigating enzyme activity and protein-ligand interactions .

Medicine

Its unique structure may exhibit pharmacological activity, making it a candidate for further investigation .

Industry

In the industrial sector, this compound can be used in the development of new materials and chemical processes. Its reactivity and stability make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of (4-Bromo-1h-pyrrol-2-yl)(6,7-dihydrothieno[3,2-c]pyridin-5(4h)-yl)methanone involves its interaction with specific molecular targets. The brominated pyrrole ring may interact with enzymes or receptors, modulating their activity. The dihydrothienopyridine moiety can participate in binding interactions, influencing the compound’s overall biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-Bromo-1h-pyrrol-2-yl)(6,7-dihydrothieno[3,2-c]pyridin-5(4h)-yl)methanone is unique due to its combination of a brominated pyrrole ring and a dihydrothienopyridine moiety. This structural combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C12H11BrN2OS

Molecular Weight

311.20 g/mol

IUPAC Name

(4-bromo-1H-pyrrol-2-yl)-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)methanone

InChI

InChI=1S/C12H11BrN2OS/c13-9-5-10(14-6-9)12(16)15-3-1-11-8(7-15)2-4-17-11/h2,4-6,14H,1,3,7H2

InChI Key

PSIDPQHFDVJCAA-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC2=C1SC=C2)C(=O)C3=CC(=CN3)Br

Origin of Product

United States

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